3-((2-(Trifluoromethyl)phenyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(Trifluoromethyl)phenyl)amino)benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Trifluoromethyl)phenyl)amino)benzoic acid typically involves the reaction of 2-(trifluoromethyl)aniline with 3-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as described above. The process involves the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-((2-(Trifluoromethyl)phenyl)amino)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
3-((2-(Trifluoromethyl)phenyl)amino)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-((2-(Trifluoromethyl)phenyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and cellular targets .
Comparison with Similar Compounds
Similar Compounds
Flufenamic Acid: Similar in structure, with a trifluoromethyl group and an amino group attached to a benzoic acid moiety.
2-Amino-3-(trifluoromethyl)benzoic Acid: Another compound with a trifluoromethyl group and an amino group, but differing in the position of the functional groups.
Uniqueness
3-((2-(Trifluoromethyl)phenyl)amino)benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10F3NO2 |
---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
3-[2-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)11-6-1-2-7-12(11)18-10-5-3-4-9(8-10)13(19)20/h1-8,18H,(H,19,20) |
InChI Key |
WCYIZEAJCICRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.